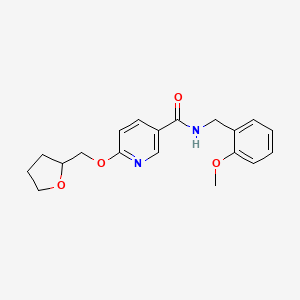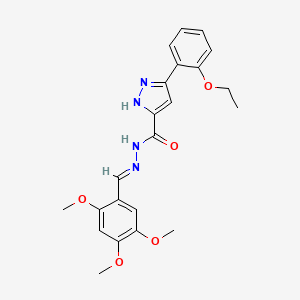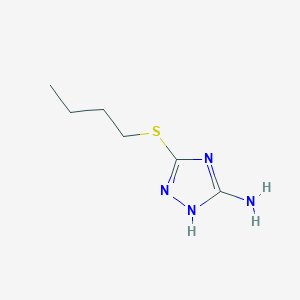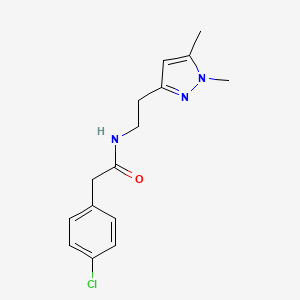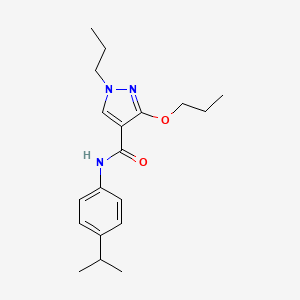
N-(4-isopropylphenyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Compounds like this one typically belong to a class of organic compounds known as phenylpyrimidines. These are polycyclic aromatic compounds containing a benzene ring linked to a pyrazine ring .
Synthesis Analysis
The synthesis of similar compounds often involves various methods including cyclization, ring annulation, cycloaddition, direct C-H arylation . The exact synthesis process would depend on the specific structure of the compound.Molecular Structure Analysis
The molecular structure of a compound can be determined using techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry methods . The exact structure would depend on the specific compound.Chemical Reactions Analysis
The chemical reactions involving a compound like this would depend on its specific structure. For example, it might undergo reactions with other compounds under certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various analytical techniques. These might include determining its melting point, boiling point, solubility in various solvents, and its reactivity with other compounds .科学的研究の応用
Anti-Inflammatory Applications
Research has indicated that pyrazole derivatives, including compounds structurally related to N-(4-isopropylphenyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide, exhibit significant anti-inflammatory activity. These compounds have been tested in vivo for their ability to reduce inflammation, showing considerable promise with minimal ulcerogenic activity compared to traditional anti-inflammatory drugs like phenylbutazone and indometacin (El‐Hawash & El-Mallah, 1998).
Herbicidal Activity
Novel pyrazole-4-carboxamide derivatives, structurally related to the compound of interest, have demonstrated effective herbicidal activity against various annual lowland weeds. These compounds show a promising balance of herbicidal efficacy and crop selectivity, making them potential candidates for agricultural applications (Ohno et al., 2004).
Antiallergic Properties
The synthesis of antiallergic compounds, including pyrazole derivatives, has shown significant potential in addressing allergic reactions. These compounds, through their chemical modifications, have demonstrated potent antiallergic activity, offering a new avenue for the treatment of allergies (Nohara et al., 1985).
Antimicrobial and Anticancer Potential
Pyrazole-1-carboxamide derivatives have been explored for their antimicrobial activities, showing effectiveness against various bacterial and fungal strains. Additionally, some derivatives have been studied for their cytotoxic activities against cancer cell lines, providing insights into their potential as anticancer agents (Sharshira & Hamada, 2011).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-(4-propan-2-ylphenyl)-3-propoxy-1-propylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O2/c1-5-11-22-13-17(19(21-22)24-12-6-2)18(23)20-16-9-7-15(8-10-16)14(3)4/h7-10,13-14H,5-6,11-12H2,1-4H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBYJELWUJYDBLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=N1)OCCC)C(=O)NC2=CC=C(C=C2)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-isopropylphenyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


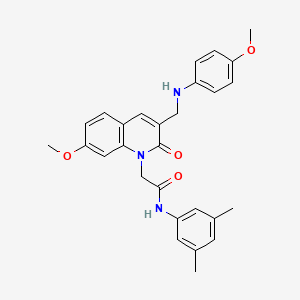



![5-[(2-Fluorophenyl)methylthio]-3-propyl-1,2,4-triazole-4-ylamine](/img/structure/B2665034.png)
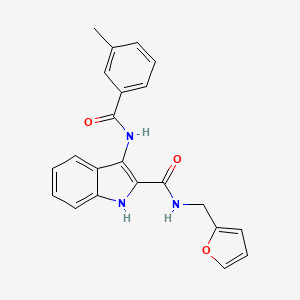
![Methyl 2-({[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}methyl)-1,3-benzoxazole-6-carboxylate](/img/structure/B2665036.png)
